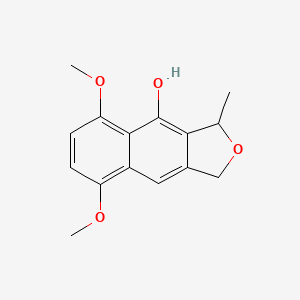
Agn-PC-0mtn3L
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0mtn3L is a chemical compound with the molecular formula C15H16O4. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of Agn-PC-0mtn3L involves several steps. One common method includes the reaction of specific precursors under controlled conditions to form the desired compound. The exact synthetic routes and reaction conditions are often proprietary and can vary depending on the desired purity and yield . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Agn-PC-0mtn3L undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Agn-PC-0mtn3L has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic processesIndustrially, it is used in the production of advanced materials and as a component in various chemical processes .
Mechanism of Action
The mechanism of action of Agn-PC-0mtn3L involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Agn-PC-0mtn3L can be compared to other similar compounds, such as AGN-PC-0MXVWT and ADS103317. These compounds share some structural similarities but differ in their specific properties and applications. The uniqueness of this compound lies in its specific molecular structure and the resulting chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and wide range of applications make it a valuable tool for researchers and industry professionals alike.
Properties
CAS No. |
189024-38-2 |
|---|---|
Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
5,8-dimethoxy-3-methyl-1,3-dihydrobenzo[f][2]benzofuran-4-ol |
InChI |
InChI=1S/C15H16O4/c1-8-13-9(7-19-8)6-10-11(17-2)4-5-12(18-3)14(10)15(13)16/h4-6,8,16H,7H2,1-3H3 |
InChI Key |
VUDLGISQTCSBDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C3=C(C=CC(=C3C=C2CO1)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















